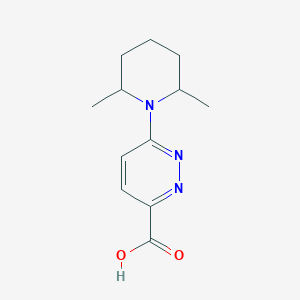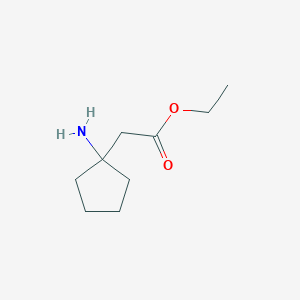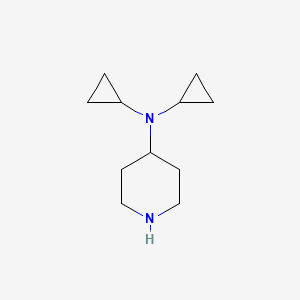
Acide 6-(2,6-diméthylpipéridin-1-yl)pyridazine-3-carboxylique
Vue d'ensemble
Description
6-(2,6-Dimethylpiperidin-1-yl)pyridazine-3-carboxylic acid, commonly referred to as DMPCA, is a synthetic organic compound with wide-ranging applications in the scientific research field. It is a white powder that is soluble in water and has a melting point of around 135°C. DMPCA has been used in many areas of scientific research, including synthesis methods, mechanisms of action, biochemical and physiological effects, and laboratory experiments.
Applications De Recherche Scientifique
Synthèse des dérivés de la pipéridine
Les dérivés de la pipéridine sont essentiels dans la conception de médicaments, et l’acide 6-(2,6-diméthylpipéridin-1-yl)pyridazine-3-carboxylique sert d’intermédiaire clé dans la synthèse de diverses pipéridines substituées, spiropipéridines, pipéridines condensées et pipéridinones. Ces composés sont présents dans plus de vingt classes de produits pharmaceutiques et jouent un rôle important dans l’industrie pharmaceutique .
Applications pharmacologiques
Le composé est impliqué dans le développement de médicaments ayant des applications pharmacologiques potentielles. Il est utilisé dans la découverte et l’évaluation biologique de médicaments potentiels, en particulier ceux contenant la partie pipéridine, qui est une structure commune dans de nombreux composés médicinaux .
Agents antimicrobiens
Des recherches indiquent que les dérivés de la pyridazine, y compris l’this compound, présentent des propriétés antimicrobiennes. Cela les rend précieux dans le développement de nouveaux agents antimicrobiens pour lutter contre les souches résistantes de bactéries et d’autres agents pathogènes .
Médicaments antidépresseurs et antihypertenseurs
Le composé a été étudié pour son utilisation dans les médicaments antidépresseurs et antihypertenseurs. Son cadre structurel permet le développement de composés capables d’interagir avec les cibles biologiques liées à ces conditions .
Recherche anticancéreuse
Les dérivés de la pyridazine sont explorés pour leurs propriétés anticancéreuses. La structure unique de l’this compound peut contribuer à la synthèse de nouveaux agents anticancéreux, offrant de nouvelles voies de traitement .
Médicaments antiplaquettaires et antiulcéreux
Les dérivés du composé se sont avérés prometteurs dans le développement de médicaments antiplaquettaires et antiulcéreux. Sa capacité à être fonctionnalisée permet la création de médicaments qui peuvent prévenir la formation de caillots sanguins et protéger la muqueuse gastro-intestinale .
Applications agrochimiques
Au-delà des produits pharmaceutiques, les dérivés de la pyridazine, y compris ce composé, sont connus pour avoir des applications dans les produits agrochimiques. Ils peuvent être utilisés pour créer des herbicides et des pesticides, contribuant à la productivité agricole .
Développement d’agents ionotropes
Le composé a été identifié comme un agent ionotrope puissant, qui peut être utilisé dans le développement de médicaments qui modulent les canaux ioniques. Ceci est particulièrement pertinent dans le traitement des maladies liées à un dysfonctionnement des canaux ioniques .
Mécanisme D'action
Target of Action
Pyridazine derivatives have been utilized in medicinal chemistry against a range of biological targets and physiological effects .
Mode of Action
Pyridazine derivatives have been shown to interact with their targets, leading to a variety of physiological effects .
Biochemical Pathways
Pyridazine derivatives have been shown to influence a variety of biochemical pathways, leading to a wide range of pharmacological activities .
Result of Action
Pyridazine derivatives have been shown to exhibit a wide range of pharmacological activities .
Analyse Biochimique
Biochemical Properties
6-(2,6-Dimethylpiperidin-1-yl)pyridazine-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with phosphodiesterases, which are enzymes that play a crucial role in cellular signaling by regulating the levels of cyclic nucleotides . The nature of these interactions often involves the inhibition of enzyme activity, leading to altered cellular responses.
Cellular Effects
The effects of 6-(2,6-Dimethylpiperidin-1-yl)pyridazine-3-carboxylic acid on cells are multifaceted. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can affect the cAMP signaling pathway by inhibiting phosphodiesterase activity, leading to increased levels of cAMP within the cell . This elevation in cAMP can result in various downstream effects, including changes in gene expression and metabolic activity.
Molecular Mechanism
At the molecular level, 6-(2,6-Dimethylpiperidin-1-yl)pyridazine-3-carboxylic acid exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes such as phosphodiesterases, inhibiting their activity . This inhibition prevents the breakdown of cyclic nucleotides, thereby prolonging their signaling effects. Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-(2,6-Dimethylpiperidin-1-yl)pyridazine-3-carboxylic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound is relatively stable under controlled conditions, it may degrade over extended periods, leading to a reduction in its efficacy . Long-term exposure to the compound in in vitro or in vivo studies has revealed sustained effects on cellular signaling and metabolism.
Dosage Effects in Animal Models
The effects of 6-(2,6-Dimethylpiperidin-1-yl)pyridazine-3-carboxylic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cellular signaling and metabolic activity. At higher doses, it can lead to toxic or adverse effects, including cellular stress and apoptosis . Threshold effects have been observed, where the compound’s impact significantly changes beyond a certain dosage level.
Metabolic Pathways
6-(2,6-Dimethylpiperidin-1-yl)pyridazine-3-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, the compound’s inhibition of phosphodiesterases affects the metabolism of cyclic nucleotides, leading to altered cellular energy balance and signaling . These interactions highlight the compound’s role in modulating metabolic pathways.
Transport and Distribution
Within cells and tissues, 6-(2,6-Dimethylpiperidin-1-yl)pyridazine-3-carboxylic acid is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . The compound’s distribution is crucial for its biological activity, as it determines the sites of action and potential effects on cellular function.
Subcellular Localization
The subcellular localization of 6-(2,6-Dimethylpiperidin-1-yl)pyridazine-3-carboxylic acid is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with biomolecules and its overall efficacy in modulating cellular processes.
Propriétés
IUPAC Name |
6-(2,6-dimethylpiperidin-1-yl)pyridazine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c1-8-4-3-5-9(2)15(8)11-7-6-10(12(16)17)13-14-11/h6-9H,3-5H2,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWUUGMBJKKUSTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1C2=NN=C(C=C2)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-(5-Phenyl-1,3,4-oxadiazol-2-yl)-6-azaspiro[2.5]octane](/img/structure/B1465188.png)




![Methyl (R)-2-[(tert-butyldimethylsilyl)oxy]-2-(3-chlorophenyl)acetate](/img/structure/B1465196.png)




